molecular formula C27H24FN3O2 B2647144 N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3,3-diphenylpropanamide CAS No. 920364-62-1

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3,3-diphenylpropanamide

Cat. No.: B2647144
CAS No.: 920364-62-1
M. Wt: 441.506
InChI Key: MUXCHYDIBRLABW-UHFFFAOYSA-N
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Description

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3,3-diphenylpropanamide is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a pyridazine ring substituted with a 4-fluorophenyl group, linked via an ether bond to an ethyl chain, which is further connected to a diphenylpropanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3,3-diphenylpropanamide typically involves multiple steps:

    Formation of the Pyridazine Ring:

    Ether Bond Formation: The pyridazine derivative is then reacted with an ethylene oxide or a similar reagent to form the ether linkage.

    Amide Formation: The final step involves the reaction of the intermediate with 3,3-diphenylpropanoic acid or its derivatives under amide coupling conditions, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine, using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of amines

    Substitution: Formation of substituted pyridazine derivatives

Scientific Research Applications

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3,3-diphenylpropanamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and pathways.

    Industrial Applications: It is explored for its use in the synthesis of other complex molecules and as a potential intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-(trifluoromethoxy)benzene-1-sulfonamide
  • N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3-(furan-2-yl)-1H-pyrazole-5-carboxamide

Uniqueness

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3,3-diphenylpropanamide is unique due to its specific structural features, such as the combination of a pyridazine ring with a 4-fluorophenyl group and a diphenylpropanamide moiety

Properties

IUPAC Name

N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FN3O2/c28-23-13-11-22(12-14-23)25-15-16-27(31-30-25)33-18-17-29-26(32)19-24(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-16,24H,17-19H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXCHYDIBRLABW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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